Rebamipide-d4

Vue d'ensemble

Description

Rebamipide-d4 est une forme deutérée du rebamipide, un agent gastroprotecteur principalement utilisé pour traiter la gastrite et protéger la muqueuse gastrique. Le composé est souvent utilisé comme étalon interne pour la quantification du rebamipide par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou par chromatographie liquide-spectrométrie de masse (LC-MS) . Le rebamipide lui-même est connu pour sa capacité à améliorer la sécrétion de mucus et à moduler l'inflammation, ce qui le rend précieux dans le traitement de l'ulcère peptique et d'autres affections gastro-intestinales .

Applications De Recherche Scientifique

Rebamipide-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of rebamipide in various samples.

Biology: Studied for its effects on mucin secretion and inflammation modulation in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal diseases, including peptic ulcer disease and gastritis.

Industry: Utilized in the pharmaceutical industry for quality control and standardization of rebamipide formulations

Mécanisme D'action

Rebamipide-d4 is a variant of Rebamipide, a gastroprotective agent used in combination with other similar therapies to treat gastritis and protect the gastric mucosa . This article aims to provide a comprehensive understanding of the mechanism of action of this compound.

Target of Action

Rebamipide primarily targets the gastric mucosa, specifically the cells found in the esophagus and stomach . It also targets oxygen radicals, reducing their number and acting as a mucosal protective agent .

Mode of Action

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It increases the synthesis of a chemical messenger called prostaglandins . Prostaglandins are lipid molecules that generally act on tissue injury or infection sites, controlling the inflammatory process and blood flow, thereby aiding in healing .

Biochemical Pathways

Rebamipide exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and in inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also has an inhibitory action on gastric cancer growth .

Pharmacokinetics

It is known that rebamipide is rapidly absorbed and quickly converted to its active form . The systemic exposure of Rebamipide is dose-proportional after single and multiple doses .

Result of Action

The primary result of Rebamipide’s action is the protection of the gastric mucosa, which is achieved by enhancing its defense mechanism and reducing the damaging effects of free radicals . It also aids in the healing of gastroduodenal ulcers and the treatment of gastritis .

Action Environment

The action of Rebamipide is influenced by the environment within the gastric system. It is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . The effectiveness of Rebamipide can be influenced by factors such as the presence of Helicobacter infection .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Rebamipide-d4 interacts with various biomolecules in the body. It is known to stimulate the synthesis of prostaglandin and mucus glycoprotein, and inhibit reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier . It also increases the production of mucin 16 in stratified corneal epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It accelerates and improves the quality of ulcer healing and reduces ulcer recurrence rate . It also neutralizes lipid peroxidation, improves blood supply to the mucosa, maintains the epithelial barrier by repairing tight cell junctions, and has an antagonistic effect against the colonization activity of Helicobacter pylori .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its ability to enhance secretory function and modulate inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to enhance secretory function and modulate inflammation in animal disease models at certain dosages

Metabolic Pathways

Considering its parent compound Rebamipide, it is likely to be involved in pathways related to prostaglandin synthesis and inflammation modulation .

Transport and Distribution

Méthodes De Préparation

Voies synthétiques et conditions de réaction

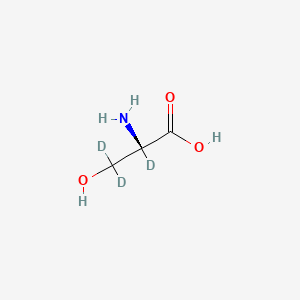

La préparation du rebamipide-d4 implique l'incorporation d'atomes de deutérium dans la molécule de rebamipide. Cela peut être réalisé par diverses voies synthétiques, notamment :

Échange hydrogène-deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans la molécule de rebamipide avec des atomes de deutérium en utilisant des solvants deutérés et des catalyseurs.

Réactifs deutérés : La synthèse peut également être effectuée en utilisant des réactifs deutérés qui introduisent des atomes de deutérium dans la molécule pendant le processus réactionnel.

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la recristallisation, la purification et le contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le rebamipide-d4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la molécule par d'autres groupes en utilisant des réactifs tels que les halogènes ou les agents alkylants.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres réducteurs.

Substitution : Halogènes, agents alkylants et autres réactifs de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés du this compound, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du rebamipide dans divers échantillons.

Biologie : Étudié pour ses effets sur la sécrétion de mucus et la modulation de l'inflammation dans les systèmes biologiques.

Médecine : Investigated for its potential therapeutic effects in treating gastrointestinal diseases, including peptic ulcer disease and gastritis.

Industrie : Utilisé dans l'industrie pharmaceutique pour le contrôle qualité et la standardisation des formulations de rebamipide

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Sécrétion de mucus : Le composé améliore la sécrétion de mucus, une glycoprotéine protectrice, dans la muqueuse gastrique.

Modulation de l'inflammation : Le this compound module l'inflammation en inhibant la production de cytokines inflammatoires et d'espèces réactives de l'oxygène.

Protection cellulaire : Le composé protège les cellules épithéliales gastriques en maintenant l'intégrité de la barrière épithéliale et en favorisant la réparation cellulaire

Comparaison Avec Des Composés Similaires

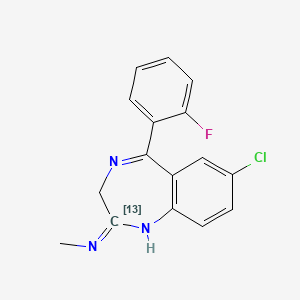

Le rebamipide-d4 peut être comparé à d'autres agents gastroprotecteurs, tels que :

Cetraxate : Another gastroprotective drug used to treat peptic ulcer disease.

Inhibiteurs de la pompe à protons : Médicaments comme l'oméprazole et le lansoprazole qui réduisent la sécrétion d'acide gastrique.

Conclusion

Le this compound est un composé précieux avec des applications diverses dans la recherche scientifique et la médecine. Ses propriétés uniques, notamment sa capacité à améliorer la sécrétion de mucus et à moduler l'inflammation, en font un candidat prometteur pour le traitement des maladies gastro-intestinales et un outil utile en chimie analytique.

Propriétés

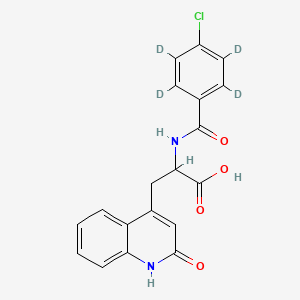

IUPAC Name |

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Rebamipide-d4 was employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS) method for quantifying rebamipide in human plasma []. The use of an isotope-labeled internal standard like this compound is crucial in LC-MS analysis to correct for variations during sample preparation and ionization, thus enhancing the accuracy and precision of the quantification.

A: The LC-MS method utilizing this compound was validated for linearity, precision, and accuracy []. The method demonstrated good linearity (R² > 0.990) within the tested concentration range (1-800 ng/mL). Additionally, both intra- and inter-batch precision, expressed as coefficient of variation (CV%), were below 15%, indicating acceptable reproducibility of the method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)